molecular formula C20H18N2O5S B11136201 Prop-2-en-1-yl 4-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 4-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11136201
M. Wt: 398.4 g/mol
InChI Key: QRGOQPYYTVMAKX-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 4-[4-(FURAN-2-CARBONYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrimidine ring, and a sulfanyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 4-[4-(FURAN-2-CARBONYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the Furan-2-Carbonyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with appropriate reagents to form the furan-2-carbonyl intermediate.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving suitable precursors such as urea or thiourea.

    Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the pyrimidine ring under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 4-[4-(FURAN-2-CARBONYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

PROP-2-EN-1-YL 4-[4-(FURAN-2-CARBONYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 4-[4-(FURAN-2-CARBONYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The furan and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-Carboxylic Acid Derivatives: Compounds with similar furan structures.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings.

    Sulfanyl Compounds: Compounds containing sulfanyl groups.

Uniqueness

PROP-2-EN-1-YL 4-[4-(FURAN-2-CARBONYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of furan, pyrimidine, and sulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

prop-2-enyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H18N2O5S/c1-3-10-26-19(24)16-12(2)21-20(28)22-17(16)13-6-8-14(9-7-13)27-18(23)15-5-4-11-25-15/h3-9,11,17H,1,10H2,2H3,(H2,21,22,28)

InChI Key

QRGOQPYYTVMAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C(=O)OCC=C

Origin of Product

United States

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